tert-Butyl (3R)-3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)cyclopentane-1-carboxylate
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Overview
Description
tert-butyl (3R)-3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}cyclopentane-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentane ring substituted with a tert-butyl ester and an amino group linked to a piperidinyl and isoindolinyl moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl (3R)-3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}cyclopentane-1-carboxylate involves multiple steps, typically starting with the preparation of the cyclopentane ring and subsequent functionalization. The reaction conditions often include the use of protecting groups, such as tert-butyl esters, to ensure selective reactions at specific sites. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-butyl (3R)-3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl (3R)-3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}cyclopentane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate biological pathways involved in diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
tert-butyl (3R)-3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}cyclopentane-1-carboxylate can be compared with similar compounds, such as:
tert-butyl (2R)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoate: This compound also features a tert-butyl ester and amino groups but has a different core structure.
tert-butyl (2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate: Another compound with tert-butyl and amino functionalities, but with a different arrangement of atoms. The uniqueness of tert-butyl (3R)-3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}cyclopentane-1-carboxylate lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H27N3O6 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C23H27N3O6/c1-23(2,3)32-22(31)12-7-8-13(11-12)24-15-6-4-5-14-18(15)21(30)26(20(14)29)16-9-10-17(27)25-19(16)28/h4-6,12-13,16,24H,7-11H2,1-3H3,(H,25,27,28)/t12?,13-,16?/m1/s1 |
InChI Key |
OGXFPUKKBQAEJC-MFOWVQHXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1CC[C@H](C1)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(C1)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
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